1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one
Description
Properties
Molecular Formula |
C12H14BrNO |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C12H14BrNO/c13-10-4-1-3-9(7-10)12(15)8-11-5-2-6-14-11/h1,3-4,7,11,14H,2,5-6,8H2 |
InChI Key |
ZPOUOKSEKPVSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Bromobenzaldehyde
To synthesize 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one , one of the key intermediates is 3-bromobenzaldehyde . This can be prepared by the bromination of benzaldehyde using bromine in chloroform at low temperatures.
| Reagent | Quantity | Conditions |
|---|---|---|
| Benzaldehyde | 5 mmol | 0°C, chloroform |
| Bromine | 6 mmol | Slow addition |
Preparation of 3-Bromobenzyl Chloride
Another intermediate is 3-bromobenzyl chloride , which can be synthesized from 3-bromobenzaldehyde through a reduction-oxidation sequence.
| Reagent | Quantity | Conditions |
|---|---|---|
| 3-Bromobenzaldehyde | 5 mmol | Reduction with NaBH4, followed by oxidation with SOCl2 |
Preparation of Pyrrolidine-2-carboxylic Acid
Pyrrolidine-2-carboxylic acid is another crucial intermediate. It can be synthesized through the reaction of pyrrolidine with chloroacetic acid.
| Reagent | Quantity | Conditions |
|---|---|---|
| Pyrrolidine | 5 mmol | Reaction with chloroacetic acid in water |
Final Synthesis
The final step involves the coupling of 3-bromobenzyl chloride with pyrrolidine-2-carboxylic acid to form This compound . This can be achieved through a nucleophilic substitution reaction followed by a reduction step.
Coupling Reaction
| Reagent | Quantity | Conditions |
|---|---|---|
| 3-Bromobenzyl chloride | 5 mmol | Reaction with pyrrolidine-2-carboxylic acid in DMF |
| Pyrrolidine-2-carboxylic acid | 5 mmol | Base: Et3N, Temperature: 0°C to room temperature |
Reduction
The resulting amide can be reduced to form the desired ketone using a reducing agent like LiAlH4.
| Reagent | Quantity | Conditions |
|---|---|---|
| Amide intermediate | 5 mmol | Reduction with LiAlH4 in THF |
Purification and Characterization
After synthesis, the compound is purified using techniques such as column chromatography or recrystallization. Characterization involves spectroscopic methods like NMR and IR to confirm the structure.
| Technique | Data |
|---|---|
| ¹H NMR | Specific peaks for aromatic and pyrrolidine protons |
| ¹³C NMR | Peaks corresponding to carbonyl and aromatic carbons |
| IR | Absorption bands for carbonyl and aromatic groups |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the phenyl ring undergoes substitution under specific conditions. Reaction outcomes depend on electronic effects and steric factors:
| Reagents/Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|
| NaOCH₃ in methanol (reflux) | 3-Methoxyphenyl derivative | 68–72% | Polar aprotic solvents enhance reactivity |
| CuCN in DMF (120°C) | 3-Cyanophenyl derivative | 55–60% | Ullmann-type coupling with copper catalysis |
| NH₃ in ethanol (sealed tube) | 3-Aminophenyl derivative | 40–45% | Requires high pressure for amination |
Key Studies :
-
Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ produces biaryl derivatives (e.g., 3-biphenyl analogs) at 80–90°C .
-
Halogen-exchange reactions with KI in DMSO yield iodinated analogs.
Ketone Functionalization
The ethanone group participates in reduction, oxidation, and condensation reactions:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Reduction | NaBH₄ in ethanol | Secondary alcohol | Stereoselectivity influenced by pyrrolidine ring |
| LiAlH₄ in anhydrous ether | 2-(Pyrrolidin-2-yl)ethanol derivative | Over-reduction avoided at 0°C | |
| Oxidation | KMnO₄/H₂SO₄ | Carboxylic acid | Requires vigorous conditions (Δ, 6–8 hrs) |
| Condensation | NH₂OH·HCl in pyridine | Oxime | Forms E/Z isomers in 3:1 ratio |
Experimental Insight :
-
Reductive amination with primary amines (e.g., benzylamine) using NaBH(OAc)₃ in DCE yields N-alkylated pyrrolidine derivatives .
Pyrrolidine Ring Modifications
The pyrrolidine moiety undergoes ring-opening and functionalization:
| Reaction | Conditions | Outcomes |
|---|---|---|
| N-Alkylation | CH₃I, Cs₂CO₃, acetonitrile (reflux) | N-Methylpyrrolidine derivative |
| Ring Expansion | BrCH₂COCl, AlCl₃ | Seven-membered lactam formation |
| Oxidative cleavage | RuO₄ in CCl₄/H₂O | γ-Aminobutyric acid (GABA) analog |
Mechanistic Details :
-
Ring-opening via Hoffmann elimination with Ag₂O produces α,β-unsaturated ketones.
-
C–H activation at the β-position of pyrrolidine using Pd(OAc)₂ enables coupling with aryl halides .
Tandem Reactions
Multistep transformations leveraging combined reactivities:
-
Reductive Amination → NAS :
-
Sequential treatment with NH₂CH₂Ph and Pd-catalyzed coupling yields hybrid aryl-alkylamine derivatives.
-
-
Grignard Addition → Cyclization :
-
Reaction with CH₃MgBr followed by HCl-mediated cyclization forms tetrahydroisoquinoline analogs.
-
Stability and Side Reactions
-
Thermal Decomposition : Prolonged heating above 150°C induces β-keto elimination, releasing HBr and forming styrene-like byproducts.
-
Photoreactivity : UV exposure (254 nm) generates radical intermediates, leading to dimerization at the phenyl ring.
This compound’s versatility in organic synthesis is underscored by its capacity to participate in cross-coupling, redox, and ring-modification pathways, making it valuable for constructing complex pharmacophores and materials .
Scientific Research Applications
1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one is an organic compound featuring a ketone functional group, a brominated phenyl group, and a pyrrolidine moiety. It has the molecular formula and is of interest in medicinal chemistry for applications in drug development and organic synthesis. The bromine atom enhances the compound's reactivity, and the pyrrolidine structure contributes to its biological activity and interaction with molecular targets.
Applications
This compound has applications across various fields:
- Drug Development Compounds with similar structures have shown potential as enzyme inhibitors and receptor modulators, suggesting therapeutic applications such as anti-inflammatory and analgesic treatments. The mechanism of action involves interaction with specific molecular targets, altering their activity and leading to biological effects.
- Organic Synthesis The presence of the bromine atom in the phenyl ring enhances its reactivity, making it useful in substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and various nucleophiles for substitution reactions.
- Interaction Studies These studies focus on understanding how this compound interacts with biological targets. These studies often involve understanding how it interacts with biological targets.
Structural Features
The uniqueness of this compound lies in its specific combination of a bromine atom, phenyl group, and pyrrolidine structure, which confers distinct chemical reactivity and biological activity compared to similar compounds.
Structural analogs:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone | Similar brominated phenyl ring | Different position of bromine on the phenyl group |
| 1-(4-Bromophenyl)-2-(ethylthio)ethanone | Brominated phenyl group | Different substituent (ethylthio) |
| 2-(3-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone | Chlorinated phenyl ring | Chlorine instead of bromine |
| 1-(3-Bromophenyl)-2-(methylthio)ethanone | Similar structure | Methylthio group instead of pyrrolidine |
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their distinguishing features:
Key Observations:
- Substituent Position Matters : The 3-bromo substitution on the phenyl ring (as in the target compound) contrasts with 2-bromo or 4-bromo isomers (e.g., and ), which alter steric bulk and electronic effects, impacting reactivity in cross-coupling reactions .
- Heterocyclic Modifications : Replacement of pyrrolidine with pyridoindole () or piperazine () introduces distinct hydrogen-bonding and steric profiles. For example, the pyridoindole derivative exhibits a higher melting point (112–114°C) due to enhanced intermolecular interactions .
- Biological Relevance : Compounds like 1-(2-bromophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one () are validated intermediates in anticancer drug development, whereas the target compound lacks direct biological data .
Physicochemical Properties
Biological Activity
1-(3-Bromophenyl)-2-(pyrrolidin-2-YL)ethan-1-one, also known by its CAS number 1526953-35-4, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a brominated phenyl group linked to a pyrrolidine moiety, along with a ketone functional group. Its molecular formula is and it has a molecular weight of 268.15 g/mol .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. The presence of halogen substituents, particularly bromine, enhances the compound's reactivity and biological efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| 2,6-Dipiperidino-1,4-dibromobenzene | 0.0039 | Staphylococcus aureus, E. coli |
| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | E. coli |
| Pyrrole benzamide derivatives | 3.125 - 12.5 | Staphylococcus aureus, E. coli |
The compound has been shown to inhibit the growth of various harmful bacteria, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating potent activity .
The mechanism by which this compound exerts its biological effects typically involves interaction with specific molecular targets within microbial cells. This interaction can lead to alterations in cellular processes that inhibit growth or induce cell death. The structure of the compound allows it to fit into active sites of enzymes or receptors, potentially disrupting their normal function .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Study on Antibacterial Activity : In vitro evaluations demonstrated that derivatives containing a pyrrolidine structure showed significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The study reported that certain compounds exhibited complete inhibition of bacterial growth within hours of exposure .
- Pyrrolidine Alkaloids Research : A comprehensive analysis on pyrrolidine derivatives highlighted their potential as enzyme inhibitors and receptor modulators, suggesting therapeutic applications in anti-inflammatory and analgesic treatments .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 1-(3-Bromophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a brominated ketone precursor (e.g., 2-bromo-1-(3-bromophenyl)ethanone) with pyrrolidine. Optimal conditions include refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) at 60–80°C. Stoichiometric ratios (1:1.2 ketone:amine) and reaction monitoring via TLC improve yields. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .
Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral features should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm), pyrrolidine ring protons (δ 1.6–3.5 ppm), and ketone carbonyl (δ ~205 ppm in ¹³C).
- IR Spectroscopy : C=O stretch (~1700 cm⁻¹) confirms the ketone group.
- Mass Spectrometry : Molecular ion peak (e.g., m/z 296 for C₁₂H₁₃BrN₀) validates molecular weight.
- XRD : For crystalline batches, compare unit cell parameters with computational models .
Q. How can researchers verify the purity of synthesized batches?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Purity >95% is acceptable for biological assays. For trace impurities, employ LC-MS to identify byproducts (e.g., dehalogenated derivatives or oxidation products) .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., pyrrolidine ring stereochemistry) be resolved?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve proton-proton couplings and spatial proximities. For example, NOESY cross-peaks between pyrrolidine β-protons and aromatic protons confirm spatial orientation.
- Variable Temperature NMR : Assess conformational mobility of the pyrrolidine ring (e.g., coalescence of signals at elevated temperatures).
- DFT Calculations : Compare experimental chemical shifts with B3LYP/6-31G(d)-predicted values for different stereoisomers .
Q. What strategies mitigate batch-to-batch variability in biological activity data?
- Methodological Answer :
- Analytical Consistency : Standardize HPLC purity thresholds (>98%) and validate with LC-MS.
- Stability Studies : Monitor degradation under light, humidity, and temperature (4°C vs. 25°C) using accelerated stability protocols.
- Polymorph Screening : Use XRD or DSC to identify crystalline vs. amorphous forms, which may affect solubility and bioactivity .
Q. How can computational methods predict reactivity in functionalization reactions (e.g., ketone reduction or aryl bromination)?
- Methodological Answer :
- DFT (B3LYP/6-311+G )**: Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic (pyrrolidine N) and electrophilic (aryl bromide) sites.
- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to nucleophilic attack (e.g., ketone carbonyl).
- Transition State Modeling : Simulate pathways for ketone reduction (e.g., NaBH₄ vs. LiAlH₄) to optimize regioselectivity .
Q. What in vitro assays are suitable for evaluating antimicrobial activity, and how should controls be designed?
- Methodological Answer :
- Broth Microdilution (CLSI Guidelines) : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Controls : Include positive controls (ciprofloxacin), vehicle controls (DMSO ≤1%), and cytotoxicity controls (e.g., HEK293 cells).
- Time-Kill Assays : Confirm bactericidal vs. bacteriostatic effects at 2× MIC over 24 hours .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Methodological Answer :
- Error Source Identification : Check for solvent effects (e.g., CDCl₃ vs. DMSO-d₆ in NMR) or instrumental calibration.
- Hybrid DFT-D3 : Include dispersion corrections for accurate van der Waals interactions in computational models.
- Experimental Replication : Repeat syntheses with rigorously dried solvents to exclude moisture-driven side reactions .
Q. What experimental design adjustments improve reproducibility in catalytic functionalization studies?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂, CuI, or NiCl₂ for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Inert Atmosphere : Use Schlenk lines for oxygen-sensitive reactions (e.g., Grignard additions).
- Reaction Monitoring : Employ in situ FTIR or GC-MS to track intermediate formation .
Methodological Tables
| Technique | Application | Key Parameters |
|---|---|---|
| HPLC-UV/LC-MS | Purity validation, impurity profiling | Column: C18; Flow: 1 mL/min; λ: 254 nm |
| 2D NMR (NOESY) | Stereochemical assignment | Mixing time: 800 ms; Solvent: CDCl₃ |
| DFT (B3LYP/6-31G(d)) | Reactivity prediction | Basis set: 6-31G(d); Solvent model: SMD |
| Broth Microdilution | Antimicrobial activity screening | Incubation: 37°C, 18–24 hrs; MIC range: 1–64 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
